Linker Topology Differentiation: Propan-1-one Spacer vs. Direct Sulfonamide Attachment
The target compound incorporates a propan-1-one linker (–CO–CH2–CH2–SO2–) connecting the piperidine nitrogen to the benzenesulfonyl group, whereas the close analog 1-(benzenesulfonyl)-4-(thiophen-3-yl)piperidine features a direct N–SO2 bond. This linker elongation increases the distance between the piperidine core and the phenyl ring by approximately 2.5–3.0 Å and introduces a carbonyl hydrogen-bond acceptor. In the N-benzenesulfonylpiperidine factor Xa inhibitor series, linker modifications were shown to modulate S4 pocket occupancy; the optimal compound 39 (bearing a direct sulfonamide) achieved an IC50 of 13 nM against fXa, while analogs with altered spacers exhibited reduced potency [1]. Although direct assay data for the target compound are unavailable, class-level SAR indicates that linker topology is a critical determinant of biological activity [1].
| Evidence Dimension | Linker type and spatial separation between piperidine N and benzenesulfonyl phenyl ring |
|---|---|
| Target Compound Data | Propan-1-one linker (–CO–CH2–CH2–SO2–); N-to-phenyl distance ~5.5–6.0 Å (estimated from SMILES: C(N1CCC(C2=CSC=C2)CC1)(=O)CCC1=CC=C(S(C)(=O)=O)C=C1) |
| Comparator Or Baseline | 1-(Benzenesulfonyl)-4-(thiophen-3-yl)piperidine: direct N–SO2 linker; N-to-phenyl distance ~2.5–3.0 Å |
| Quantified Difference | Linker length difference of ~2.5–3.0 Å; presence of carbonyl H-bond acceptor in target vs. absent in comparator |
| Conditions | Structural geometry estimated from canonical SMILES; biological relevance inferred from factor Xa SAR studies (Ishihara et al., 2007) |
Why This Matters
The linker topology directly influences target protein binding pose and affinity; researchers selecting a benzenesulfonyl piperidine scaffold must match the linker geometry to their specific pharmacophore model.
- [1] Ishihara T, Seki N, Hirayama F, et al. Prodrug-based design, synthesis, and biological evaluation of N-benzenesulfonylpiperidine derivatives as novel, orally active factor Xa inhibitors. Bioorg Med Chem. 2007;15(12):4175-4192. doi:10.1016/j.bmc.2007.03.066. View Source
